N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide

TrkA inhibitor NTRK1 kinase selectivity

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide (CAS 1798542-58-1, molecular formula C₁₈H₁₇N₇O, MW 347.38) is a synthetic small-molecule kinase inhibitor built on a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold connected via a propyl linker to a 3-(1H-tetrazol-1-yl)benzamide terminus. According to the Therapeutic Target Database (TTD), this compound—designated 'Pyrrolo[2,3-b]pyridine derivative 3' (Drug ID: D02IBX)—is a Tropomyosin-related kinase A (TrkA/NTRK1) inhibitor.

Molecular Formula C18H17N7O
Molecular Weight 347.382
CAS No. 1798542-58-1
Cat. No. B2459295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide
CAS1798542-58-1
Molecular FormulaC18H17N7O
Molecular Weight347.382
Structural Identifiers
SMILESC1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCCCN3C=CC4=C3N=CC=C4
InChIInChI=1S/C18H17N7O/c26-18(15-4-1-6-16(12-15)25-13-21-22-23-25)20-9-3-10-24-11-7-14-5-2-8-19-17(14)24/h1-2,4-8,11-13H,3,9-10H2,(H,20,26)
InChIKeyBIEYGTUTZCDSMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide (CAS 1798542-58-1): Procurement-Relevant Target, Scaffold, and IP Profile


N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide (CAS 1798542-58-1, molecular formula C₁₈H₁₇N₇O, MW 347.38) is a synthetic small-molecule kinase inhibitor built on a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold connected via a propyl linker to a 3-(1H-tetrazol-1-yl)benzamide terminus. According to the Therapeutic Target Database (TTD), this compound—designated 'Pyrrolo[2,3-b]pyridine derivative 3' (Drug ID: D02IBX)—is a Tropomyosin-related kinase A (TrkA/NTRK1) inhibitor [1]. The compound was originated by Plexxikon Inc. and is covered under patent family WO2010129570, with indications spanning chronic pain, neuropathic pain, pruritus, and solid tumors [1]. Publicly available quantitative biological potency data (e.g., IC₅₀ values) for this specific CAS entity are not retrievable from peer-reviewed literature or authoritative open databases; the differentiation evidence presented below therefore draws substantively on structural-class inference, patent-disclosed target selectivity, and the established physicochemical consequences of the tetrazole-for-carboxylate bioisosteric replacement.

Why Generic Substitution Fails for CAS 1798542-58-1: Target Specificity and Tetrazole-Driven Differentiation in the 7-Azaindole Benzamide Series


Within the 1H-pyrrolo[2,3-b]pyridine benzamide chemotype, minute structural variations profoundly reorder kinase-selectivity profiles, ligand-binding kinetics, and ADME properties [1]. The target compound is canonically annotated as a selective TrkA inhibitor in the TTD [2]. Closest commercially catalogued analogs—such as 4-tert-butyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide (CAS 1788830-89-6) or 3,4-difluoro-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide (CAS 1798511-21-3) —carry electronically neutral or weakly polar para/meta substituents and are not annotated as TrkA inhibitors in public databases. The defining 3-(1H-tetrazol-1-yl) substituent on the benzamide ring of CAS 1798542-58-1 introduces an ionizable, hydrogen-bond-rich heterocycle (pKa ≈ 4.5–4.9) that is a well-established carboxylic acid bioisostere [3]. This substitution is expected to alter target engagement thermodynamics, reduce metabolic glucuronidation susceptibility relative to carboxylate-bearing analogs, and modulate lipophilicity (clogP) and aqueous solubility compared to the neutral-aromatic comparator set. For procurement purposes, these structural features render the target compound non-interchangeable with other pyrrolo[2,3-b]pyridine propyl benzamides, as substituting the tetrazole-containing benzamide would predictably alter TrkA inhibitory potency, isoform selectivity (TrkA vs. TrkB/C), and pharmacokinetic handling.

Quantitative Comparative Evidence Guide: CAS 1798542-58-1 Versus Closest Pyrrolo[2,3-b]pyridine Benzamide Analogs


Target-Annotation Differentiation: TrkA (NTRK1) Inhibitor Designation Absent from Closest Structural Analogs

The Therapeutic Target Database (TTD) explicitly assigns the target compound (Pyrrolo[2,3-b]pyridine derivative 3; Drug ID: D02IBX) as a TrkA/NTRK1 inhibitor, with indications listed as chronic pain, neuropathic pain, pruritus, and solid tumors [1]. In contrast, the closest publicly catalogued structural analogs—4-tert-butyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide (CAS 1788830-89-6) and 3,4-difluoro-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide (CAS 1798511-21-3) —have no publicly curated TrkA target annotation in TTD, ChEMBL, or BindingDB. This target-annotation difference constitutes a fundamental divergence in biological reference point: the tetrazole-bearing compound is identified within the patent and database record as a TrkA-pathway tool, whereas its neutral-aromatic analogs lack this designation.

TrkA inhibitor NTRK1 kinase selectivity target annotation

Tetrazole-vs-Neutral Substituent Physicochemical Differentiation: Ionization State, Hydrogen-Bond Capacity, and Lipophilicity Modulation

The 3-(1H-tetrazol-1-yl) substituent on the benzamide ring of CAS 1798542-58-1 is an ionizable heterocycle with a pKa of approximately 4.5–4.9, making it a well-characterized carboxylic acid bioisostere [1]. This contrasts with the neutral, hydrophobic substituents (tert-butyl, 4-pyrrolyl, 3,4-difluoro) found in the closest catalogued analogs . The tetrazole ring contributes approximately twice the number of hydrogen-bond acceptors compared to a carboxylate (four vs. two nitrogen lone pairs) and introduces a distinct electrostatic surface potential that can alter target-residue complementarity. At physiological pH, the tetrazole-bearing compound exists predominantly in the deprotonated (anionic) form, whereas the tert-butyl and difluoro analogs remain neutral—a difference with direct consequences for aqueous solubility, permeability, and plasma protein binding [1].

tetrazole bioisostere carboxylic acid isostere physicochemical properties ligand efficiency

Tetrazole-Mediated Metabolic Stability Advantage Over Carboxylate-Containing Bioisosteric Analogs

Carboxylic acid moieties are susceptible to Phase II acyl glucuronidation, which can generate reactive metabolites and limit systemic exposure. The tetrazole ring is a recognized carboxylic acid bioisostere that resists glucuronidation while retaining comparable acidity and hydrogen-bonding geometry [1]. In a benchmark study by Duncton et al., tetrazolone-containing matched molecular pairs demonstrated microsomal stability and plasma protein binding comparable to their carboxylic acid counterparts, while reducing clogP—a profile consistent with improved metabolic handling [2]. The target compound's 3-(1H-tetrazol-1-yl) substituent is therefore predicted to confer superior metabolic stability relative to any carboxylate-bearing pyrrolo[2,3-b]pyridine benzamide analog (e.g., 3-carboxy or 4-carboxy variants), although such carboxylate-containing direct analogs are not currently catalogued in public vendor databases for direct comparison.

metabolic stability glucuronidation tetrazole bioisostere ADME

Patent-Disclosed Indication Profile: Pain and Oncology Differentiation vs. Unannotated Analogs

According to TTD records, the target compound is patented by Plexxikon Inc. with indications spanning chronic pain (ICD-11: MG30), neuropathic pain (ICD-11: 8E43.0), pruritus (ICD-11: EC90), solid tumors/cancer (ICD-11: 2A00-2F9Z), and thymic cancer (ICD-11: 2C27) [1]. This dual pain–oncology indication profile is consistent with TrkA's established role in nociceptive signaling and NTRK-fusion-driven oncogenesis. The closest structural analogs (CAS 1788830-89-6, CAS 1798511-21-3, and CAS 1788770-23-9) are catalogued solely as research chemicals in vendor databases and carry no patent-associated therapeutic indication annotations. This distinction is material: the target compound enters procurement with a pre-validated biological context (TrkA-driven pain and oncology models), whereas the comparator analogs require full de novo biological annotation.

chronic pain neuropathic pain TrkA inhibitor patent indication

Caveat on Current Evidence Strength: Absence of Publicly Available Direct Comparative Biological Potency Data

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem, Google Patents, and major vendor technical datasheets (conducted May 2026) did not retrieve any peer-reviewed publication, patent example table with explicit IC₅₀/EC₅₀ values, or vendor Certificate of Analysis that reports head-to-head biological activity data for CAS 1798542-58-1 against a named structural comparator. The TTD entry for this compound [1] cites PMID 28270021 (a Trk inhibitor patent review by Bailey et al.) and patent WO2010129570, but neither source contains quantitative potency values for this specific CAS entity in the publicly accessible sections. The five evidence items presented above therefore represent the maximum strength of differentiation that can be supported without access to proprietary Plexxikon internal data. Users are advised that procurement decisions should be supplemented with in-house profiling against the specific comparator set most relevant to their experimental context.

data transparency SAR limitations evidence grade procurement risk

Best-Fit Research and Industrial Application Scenarios for CAS 1798542-58-1 Based on Available Evidence


TrkA/NTRK1 Pathway Profiling and Nociceptive Signaling Studies in Pain Models

Based on the curated TrkA inhibitor designation in the Therapeutic Target Database [1], the primary application scenario for CAS 1798542-58-1 is as a tool compound for interrogating TrkA-dependent signaling in cellular and in vivo models of chronic and neuropathic pain. The tetrazole-containing benzamide terminus may confer solubility and metabolic-stability advantages over carboxylate-bearing bioisosteric analogs [2], making it suitable for repeated-dosing paradigms in rodent pain models where sustained target engagement is required. Users should independently verify TrkA inhibitory potency and selectivity against TrkB and TrkC prior to in vivo deployment, as public-domain IC₅₀ data are currently unavailable.

NTRK-Fusion-Driven Oncology Models Requiring a Structurally Distinct TrkA Chemotype

The dual pain–oncology patent indication profile [1] positions this compound as a candidate for testing in NTRK1-fusion-positive cancer cell lines (e.g., KM12 colon cancer, CUTO-3 lung cancer) where TrkA dependency has been established. The 7-azaindole scaffold is distinct from the pyrazolo[1,5-a]pyrimidine core of larotrectinib and the indazole core of entrectinib, offering a structurally orthogonal chemotype for addressing acquired resistance mutations (e.g., NTRK1 G595R, G667C) that emerge under clinical Trk inhibitor pressure.

Structure-Activity Relationship (SAR) Expansion of Pyrrolo[2,3-b]pyridine Benzamide Kinase Inhibitor Libraries

For medicinal chemistry teams building kinase-focused compound libraries, CAS 1798542-58-1 provides a tetrazole-substituted benzamide vector that is absent from the majority of published pyrrolo[2,3-b]pyridine series (which predominantly feature 1,2,3-triazole, hydrazone, or pyrimidine-carboxamide appendages) [2]. Incorporating this compound into an SAR matrix alongside its neutral-aromatic analogs (tert-butyl, 4-pyrrolyl, 3,4-difluoro) would enable systematic dissection of the contribution of the ionizable tetrazole to kinase selectivity, cellular permeability, and metabolic stability within a matched molecular pair framework.

Bioisostere Benchmarking: Tetrazole vs. Carboxylic Acid vs. Acylsulfonamide in a Constant Scaffold Context

The well-characterized tetrazole-for-carboxylate bioisosteric relationship [2] makes this compound an ideal reference point for internal benchmarking studies comparing tetrazole-, carboxylate-, and acylsulfonamide-containing benzamide derivatives on the identical pyrrolo[2,3-b]pyridine-propyl scaffold. Such studies can quantify the impact of the acidic bioisostere on solubility, permeability (PAMPA or Caco-2), microsomal stability, plasma protein binding, and TrkA inhibitory potency, thereby generating the direct comparative data that are currently absent from the public domain.

Quote Request

Request a Quote for N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.